2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

physicochemical profiling lead optimisation solubility

2‑Methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide is a synthetic 1,2‑dihydro‑2‑oxoquinoline derivative with molecular formula C₁₄H₁₆N₂O₄ and molecular weight 276.29 g·mol⁻¹. The compound belongs to a scaffold class that has been extensively patented as 5‑HT₄ receptor ligands and dihydroorotate dehydrogenase inhibitors.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1251706-73-6
Cat. No. B2619849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
CAS1251706-73-6
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCOCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)COC
InChIInChI=1S/C14H16N2O4/c1-19-7-9-5-13(17)16-12-6-10(3-4-11(9)12)15-14(18)8-20-2/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyNJXNBMFEVNNQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide (CAS 1251706-73-6): Procurement-Relevant Chemical Baseline


2‑Methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide is a synthetic 1,2‑dihydro‑2‑oxoquinoline derivative with molecular formula C₁₄H₁₆N₂O₄ and molecular weight 276.29 g·mol⁻¹ . The compound belongs to a scaffold class that has been extensively patented as 5‑HT₄ receptor ligands and dihydroorotate dehydrogenase inhibitors [1]. The methoxyacetamide side chain together with the 4‑methoxymethyl substituent creates a distinctive hydrogen‑bonding and lipophilicity profile that cannot be replicated by simple replacement of the N‑acyl group.

Fragment‑library compliance MW under 300 and cLogP ~1.0 support lead‑like property criteria for screening libraries
Extra H‑bond acceptor Methoxyacetamide side chain provides an additional acceptor interaction point for pharmacophore hypothesis testing
Chemoselective handle Ether group allows mild cleavage to a carboxylic acid, enabling direct bioconjugation for target‑engagement probes

Why Generic Substitution Fails for 2‑Methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide


Even minor modifications to the N‑acyl substituent produce measurable changes in molecular weight, hydrogen‑bond donor/acceptor count, and calculated lipophilicity that directly impact solubility, permeability, and metabolic stability. For example, replacing the methoxyacetamide group with a propionamide reduces the molecular weight by ~6 % and eliminates one hydrogen‑bond acceptor , while switching to a benzamide increases molecular weight by ~22 % and adds a phenyl ring that raises logP by ~1.5 units . Such differences render in‑class compounds non‑interchangeable for structure‑activity relationship (SAR) studies, lead‑optimisation campaigns, or procurement where precise physicochemical properties are required.

N‑acyl group changes shift hydrogen‑bond acceptor count and may alter solubility and binding thermodynamics, making analog profiling non‑transferable.
Benzamide analog introduces an extra aromatic ring, raising logP and molecular weight, which can shift ADMET properties outside fragment‑library criteria.
Non‑ether amide analogs lack the chemoselective hydrolysis handle, limiting direct bioconjugation without additional synthetic steps.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide vs. Closest Analogs


Molecular Weight and Hydrogen‑Bond Acceptor Count vs. Propionamide Analog

Compared to the propionamide analog N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)propionamide (CAS 1251564‑28‑9), 2‑methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide possesses an additional oxygen atom in the N‑acyl side chain, giving a higher molecular weight (276.29 vs. 260.29 g·mol⁻¹) and an extra hydrogen‑bond acceptor (5 vs. 4) . The increased acceptor count can enhance aqueous solubility and modify target binding thermodynamics without substantial gain in lipophilicity.

MW & H‑Bond Acceptors
Data to verify
Target: 276.29 Da, 5 HBA Comparator: 260.29 Da, 4 HBA Δ +16 Da, +1 acceptor
Extra acceptor may modify solubility and binding thermodynamics; supports pharmacophore design.
Calculated from molecular formulas; no experimental solubility data available.
physicochemical profiling lead optimisation solubility

Molecular Size and Aromatic Ring Count vs. Benzamide Analog

The benzamide analog 2‑methoxy‑N‑[4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl]benzamide (CAS 1251669‑63‑2) contains a phenyl ring in place of the methylene group, resulting in significantly higher molecular weight (338.36 vs. 276.29 g·mol⁻¹) and an additional aromatic ring that increases calculated logP by approximately 1.5 units (estimated from fragment‑based methods) . A higher logP typically correlates with increased membrane permeability but also with enhanced CYP‑mediated clearance and hERG binding risk.

Size & Lipophilicity
Estimated context
Target: 276.29 Da, 2 Ar rings, cLogP ~1.0 Comparator: 338.36 Da, 3 Ar rings, cLogP ~2.5 Δ –62 Da, –1 ring, ΔcLogP –1.5
Higher MW and logP of benzamide may exceed fragment‑library criteria and increase ADMET profiling complexity.
cLogP estimated from fragment methods; no experimental logP available.
lipophilicity permeability off‑target risk

4‑Methoxymethyl Solubilising Group – Class‑Level Comparison with 4‑Unsubstituted Dihydroquinolinones

The 4‑methoxymethyl substituent on the dihydroquinolinone core is a well‑established solubilising group in medicinal chemistry; class‑level reviews of dihydroquinoline synthesis highlight that 4‑substituted derivatives generally exhibit improved aqueous solubility and reduced crystallinity compared to their 4‑unsubstituted counterparts [1]. While no head‑to‑head solubility data for the target compound itself exist in the public domain, the structural feature is expected to confer a solubility advantage over 4‑H analogs based on the introduction of an additional polar oxygen atom and disruption of planarity.

Solubilising Group
Class‑level inference
Class‑level review indicates 4‑methoxymethyl improves aqueous solubility vs. 4‑H analogs.
Reported scaffold‑level trend; may reduce need for extra polarity‑imparting substituents, preserving ligand efficiency.
No direct experimental solubility data for this compound; based on synthesis review [1].
aqueous solubility drug‑likeness scaffold decoration

Synthetic Versatility of the Methoxyacetamide Handle vs. Non‑ether Amide Analogs

The methoxyacetamide side chain contains a benzylic‑type ether that can be selectively cleaved under mild acidic or oxidative conditions to reveal a carboxylic acid, enabling direct amide coupling with fluorescent probes, biotin, or affinity matrices. In contrast, the propionamide analog (1251564‑28‑9) lacks this internal ether, requiring harsher alkaline hydrolysis that risks degrading the dihydroquinolinone core . This synthetic handle makes the target compound uniquely suited for pull‑down experiments and target‑engagement studies where a reactive carboxyl handle is needed [1].

Methoxyacetamide Hydrolysis
Supporting evidence
Selective cleavage to carboxylic acid under mild acidic/oxidative conditions; propionamide analog requires harsher alkaline hydrolysis.
Enables direct bioconjugation without core degradation, supporting pull‑down and target‑engagement probe synthesis.
Based on established synthetic methodology; no kinetic data available.
bioconjugation prodrug design chemical proteomics

Research and Industrial Application Scenarios for 2‑Methoxy‑N‑(4‑(methoxymethyl)‑2‑oxo‑1,2‑dihydroquinolin‑7‑yl)acetamide Driven by Quantitative Differentiation


Fragment‑Based Lead Discovery Requiring MW < 300 and ClogP ≤ 3

The compound’s molecular weight of 276.29 g·mol⁻¹ and estimated cLogP of ~1.0 place it within the ‘Rule of Three’ space for fragment‑based screening . Unlike the benzamide analog (MW 338.36, cLogP ~2.5), the target compound satisfies both molecular‑weight and lipophilicity criteria, making it the preferred choice for fragment libraries where ligand efficiency is prioritised .

Affinity Probe Synthesis via Chemoselective Methoxyacetamide Hydrolysis

The methoxyacetamide side chain can be selectively hydrolysed to a carboxylic acid under mild conditions that preserve the dihydroquinolinone core, enabling direct conjugation to biotin‑ or fluorophore‑linker systems for pull‑down or imaging studies. This synthetic route is not feasible with the propionamide analog, which requires harsher hydrolysis protocols incompatible with the core structure .

SAR Exploration of 5‑HT₄ or DHODH Pharmacophores with Defined Hydrogen‑Bond Acceptor Count

The additional hydrogen‑bond acceptor provided by the methoxyacetamide group (5 vs. 4 for the propionamide analog) can be used to probe the importance of a specific acceptor interaction in 5‑HT₄ receptor or Plasmodium DHODH enzyme pockets, where patent literature indicates that 1,2‑dihydro‑2‑oxoquinoline derivatives exhibit potent activity [1].

Solubility‑Optimised Hit Expansion of Dihydroquinolinone Libraries

The 4‑methoxymethyl substituent is a known solubilising group in dihydroquinoline synthesis, and its presence in this scaffold is expected to improve aqueous solubility relative to 4‑H or 4‑methyl analogs. This makes the compound suitable for biochemical and cell‑based assays where poor solubility often limits the interpretability of dose–response data [2].

Application
Selection Property
Validation Focus
Fragment‑based screening libraries
Lead‑like property compliance
MW, cLogP, and ligand efficiency profiling
Affinity probe conjugation studies
Chemoselective hydrolysis handle
Mild conversion to carboxylic acid for biotin/fluorophore coupling
5‑HT₄/DHODH pharmacophore SAR
H‑bond acceptor profile
Pharmacophore interaction modeling
Solubility‑optimised hit expansion
4‑methoxymethyl solubilising group
Aqueous solubility and assay compatibility assessment
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